3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one
Overview
Description
The compound “3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one” is a derivative of the benzo[c]chromen-6-one family . It is a complex organic compound that could potentially have various applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-one derivatives is characterized by a chromen-6-one core, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The specific structure of “this compound” would include additional functional groups attached to this core .Scientific Research Applications
Antibacterial Evaluation
- A study by Velpula et al. (2015) synthesized derivatives of benzo[c]chromen-6-ones and evaluated their antibacterial activity against various bacterial strains. Compounds derived from this chemical structure showed broad-spectrum antibacterial activity, highlighting their potential in antibacterial research (Velpula et al., 2015).
Fluorescence and Metal Interaction Properties
- Research by Gülcan et al. (2022) investigated the fluorescence properties and metal interaction of benzo[c]chromen-6-one derivatives. These compounds exhibited fluorescence enhancement in the presence of metals, suggesting their utility in spectrofluorometry and related scientific fields (Gülcan et al., 2022).
Anti-Juvenile Hormone Activity
- A study by Furuta et al. (2010) explored the anti-juvenile hormone activity of benzo[c]chromen-6-one derivatives in silkworm larvae. This research contributes to understanding the regulation of insect development and pest control (Furuta et al., 2010).
Synthetic Chemistry Applications
- Sosnovskikh et al. (2011) discussed the synthesis of benzo[c]chromen-6-one derivatives, illustrating their importance in synthetic chemistry and the development of novel chemical compounds (Sosnovskikh et al., 2011).
Biological Activity
- Garazd et al. (2002) synthesized Mannich bases of benzo[c]chromen-6-ones, investigating their pharmacological properties and potential in neuroscience (Garazd et al., 2002).
Green Synthesis Methods
- Kumar et al. (2015) developed a green synthesis method for benzo[c]chromen-6-one derivatives, emphasizing the importance of environmentally friendly approaches in chemical synthesis (Kumar et al., 2015).
Photoreactivity Studies
- Dalal et al. (2017) explored the photoreactivity of benzo[c]chromen-6-one derivatives, contributing to our understanding of photochemical processes in organic compounds (Dalal et al., 2017).
Mechanism of Action
Target of Action
SJ572710, also known as 3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one or 3-(2-hydroxyethoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one, is an inhibitor of the disordered protein, p27(Kip1) . The p27(Kip1) protein plays a crucial role in cell cycle regulation by inhibiting cyclin-dependent kinases.
properties
IUPAC Name |
3-(2-hydroxyethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-7-8-18-10-5-6-12-11-3-1-2-4-13(11)15(17)19-14(12)9-10/h5-6,9,16H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKZMCRKPQRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCCO)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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